(3Z)-1-(4-fluorobenzyl)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-1-(4-fluorobenzyl)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a fluorobenzyl group, a methoxyphenyl group, and a thiazolo[3,2-b][1,2,4]triazole ring system, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(4-fluorobenzyl)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under basic conditions.
Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution reaction of the thiazolo[3,2-b][1,2,4]triazole intermediate with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Methoxyphenyl Group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a methoxyphenylboronic acid derivative.
Industrial Production Methods
For industrial-scale production, the synthesis of This compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-(4-fluorobenzyl)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the ketone or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3Z)-1-(4-fluorobenzyl)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and interactions due to its unique structural features.
Medicine: Potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent, due to its ability to interact with specific molecular targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3Z)-1-(4-fluorobenzyl)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-1-(4-chlorobenzyl)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one
- (3Z)-1-(4-bromobenzyl)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one
Uniqueness
The uniqueness of (3Z)-1-(4-fluorobenzyl)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one lies in its specific substitution pattern and the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C26H17FN4O3S |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(5Z)-5-[1-[(4-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-2-(2-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C26H17FN4O3S/c1-34-20-9-5-3-7-18(20)23-28-26-31(29-23)25(33)22(35-26)21-17-6-2-4-8-19(17)30(24(21)32)14-15-10-12-16(27)13-11-15/h2-13H,14H2,1H3/b22-21- |
InChI Key |
WJHQELJQULYJQK-DQRAZIAOSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC6=CC=C(C=C6)F)/SC3=N2 |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC6=CC=C(C=C6)F)SC3=N2 |
Origin of Product |
United States |
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